1,2,3,4,7,8-Hexahydroazocine
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Overview
Description
1,2,3,4,7,8-Hexahydroazocine is a nitrogen-containing heterocyclic compound with the molecular formula C7H13N. It is characterized by an eight-membered ring structure that includes one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,8-Hexahydroazocine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical cycloaddition of cyclopentenone with 1,1-diethoxyethene, followed by reduction and acid hydrolysis, can yield intermediates that can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,8-Hexahydroazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
1,2,3,4,7,8-Hexahydroazocine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,8-Hexahydroazocine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,4,7,8-Hexahydroazocine include:
3,4,7,8-Tetrahydroazocine: A related compound with a similar ring structure but fewer hydrogen atoms.
1,5-Cyclooctadiene: A hydrocarbon with a similar eight-membered ring but without nitrogen.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
57502-48-4 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1,2,3,4,7,8-hexahydroazocine |
InChI |
InChI=1S/C7H13N/c1-2-4-6-8-7-5-3-1/h1-2,8H,3-7H2 |
InChI Key |
BQOQTXOXUCYFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCNC1 |
Origin of Product |
United States |
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